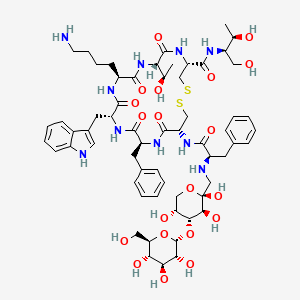

Ilatreotide

描述

属性

CAS 编号 |

119719-11-8 |

|---|---|

分子式 |

C61H86N10O20S2 |

分子量 |

1343.5 g/mol |

IUPAC 名称 |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1 |

InChI 键 |

FYSDQQZUTAKKQX-CULBQIHKSA-N |

手性 SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |

规范 SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ilatreotide; Sdz CO 611; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lanreotide Signaling Pathway Activation: SSTR2 vs SSTR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanreotide, a long-acting synthetic somatostatin analog, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy is primarily mediated through its interaction with somatostatin receptors (SSTRs), with a pronounced affinity for subtypes 2 (SSTR2) and 5 (SSTR5).[3][4][5] This technical guide provides a comprehensive analysis of the differential signaling pathways activated by Lanreotide upon binding to SSTR2 and SSTR5. It delves into the quantitative aspects of receptor binding and functional activation, details the experimental protocols for key assays, and visualizes the complex signaling networks. Understanding the nuances of Lanreotide's mechanism of action at these two key receptors is pivotal for optimizing current therapeutic strategies and for the development of novel, more targeted somatostatin analogs.

Introduction

Somatostatin is an endogenous peptide hormone that regulates a wide array of physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6][7][8] Lanreotide was developed to overcome the short half-life of native somatostatin, offering greater stability and a more favorable pharmacokinetic profile.[9] Its clinical utility in NETs and acromegaly stems from its ability to inhibit hormone secretion and cell proliferation.[1][2][3] These effects are predominantly channeled through SSTR2 and SSTR5, which are often co-expressed in these tumors.[10][11] While both receptors are targeted by Lanreotide, they can initiate distinct downstream signaling cascades, leading to varied cellular responses. This guide aims to dissect these differences, providing a detailed comparative overview for researchers in the field.

Quantitative Analysis of Lanreotide Interaction with SSTR2 and SSTR5

The differential effects of Lanreotide are rooted in its binding affinities and subsequent functional potencies at SSTR2 and SSTR5. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Lanreotide Binding Affinity at Human SSTR2 and SSTR5

| Receptor Subtype | Binding Affinity (IC50, nmol/L) | Reference |

| SSTR2 | 0.8 | [11] |

| SSTR5 | 5.2 | [11] |

IC50 values represent the concentration of Lanreotide required to displace 50% of a specific radioligand, indicating a higher binding affinity with a lower IC50 value.

Table 2: Lanreotide Functional Activity at SSTR2 and SSTR5

| Assay | Receptor Subtype | Parameter | Value | Reference |

| cAMP Accumulation | SSTR2 | IC50 | ~1-10 nM (inhibition of forskolin-stimulated cAMP) | Estimated from qualitative descriptions |

| cAMP Accumulation | SSTR5 | IC50 | ~10-100 nM (inhibition of forskolin-stimulated cAMP) | Estimated from qualitative descriptions |

| ERK1/2 Phosphorylation | SSTR2 | EC50 | Potent activation observed | Specific EC50 values require further dedicated studies |

| ERK1/2 Phosphorylation | SSTR5 | EC50 | Activation observed, potentially with lower potency than SSTR2 | Specific EC50 values require further dedicated studies |

IC50 (Inhibitory Concentration 50) in cAMP assays refers to the concentration of Lanreotide that inhibits 50% of the forskolin-induced cAMP production. EC50 (Effective Concentration 50) in ERK1/2 phosphorylation assays is the concentration that produces 50% of the maximal response.

Differential Signaling Pathways

Upon Lanreotide binding, both SSTR2 and SSTR5 couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] However, the divergence in signaling becomes apparent in the downstream effector pathways.

SSTR2-Mediated Signaling

Activation of SSTR2 by Lanreotide initiates a robust signaling cascade that contributes to its potent anti-proliferative and anti-secretory effects.

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gi-mediated inhibition of adenylyl cyclase, leading to reduced cAMP levels.[6] This reduction in cAMP can inhibit the secretion of hormones like growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[3]

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation leads to the recruitment and activation of SHP-1 and SHP-2, which are phosphotyrosine phosphatases. These PTPs can dephosphorylate and inactivate various signaling molecules, including receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), thereby attenuating mitogenic signals.

-

Modulation of MAPK Pathway: SSTR2 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[12] This activation, however, can be transient and context-dependent, sometimes leading to cell cycle arrest rather than proliferation.

-

Induction of Apoptosis: SSTR2 activation has been linked to the induction of apoptosis through the activation of p53 and the modulation of Bcl-2 family proteins, leading to the activation of caspases.[13]

-

PI3K/AKT Pathway Inhibition: In some cellular contexts, SSTR2 activation can inhibit the pro-survival PI3K/AKT pathway, further contributing to its anti-proliferative effects.[14]

SSTR5-Mediated Signaling

While sharing the initial Gi coupling with SSTR2, SSTR5-mediated signaling exhibits distinct features.

-

Inhibition of Adenylyl Cyclase: Similar to SSTR2, SSTR5 activation by Lanreotide leads to a decrease in intracellular cAMP levels.[8]

-

PTP-Independent Anti-proliferative Effects: Some studies suggest that the anti-proliferative effects of SSTR5 may be mediated through pathways independent of phosphotyrosine phosphatases.[7]

-

Regulation of Hormone Secretion: SSTR5 plays a significant role in regulating the secretion of hormones such as prolactin and insulin.[15]

-

Cross-talk with other Receptors: SSTR5 can heterodimerize with other receptors, including SSTR1 and EGFR, which can modulate its signaling output and cellular responses.[8][16]

-

Calcium Channel Modulation: SSTR5 activation can influence intracellular calcium concentrations, although the precise mechanisms and downstream consequences are still under investigation.

Signaling Pathway Diagrams

Caption: Lanreotide-induced SSTR2 signaling cascade.

Caption: Lanreotide-induced SSTR5 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize Lanreotide's activity at SSTR2 and SSTR5.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of Lanreotide for SSTR2 and SSTR5.[3][17]

Materials:

-

Cell membranes prepared from cells stably expressing human SSTR2 or SSTR5.

-

Radioligand (e.g., [125I]-Tyr11-SRIF-14).

-

Unlabeled Lanreotide.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1.5% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled Lanreotide.

-

In a 96-well plate, add binding buffer, cell membranes, radioligand, and varying concentrations of Lanreotide. For total binding, omit unlabeled Lanreotide. For non-specific binding, add a high concentration of unlabeled somatostatin.

-

Incubate the plate at room temperature for 60-90 minutes.[18]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Lanreotide concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of Lanreotide to inhibit adenylyl cyclase activity.[4][19][20]

Materials:

-

Cells stably expressing SSTR2 or SSTR5.

-

Forskolin (an adenylyl cyclase activator).

-

Lanreotide.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free media for 2-4 hours.

-

Pre-incubate the cells with varying concentrations of Lanreotide for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes to induce cAMP production.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.[20]

-

Measure the intracellular cAMP concentration using the chosen assay format.

-

Plot the cAMP concentration against the logarithm of the Lanreotide concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for a cAMP accumulation assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.[2][21][22]

Materials:

-

Cells expressing SSTR2 or SSTR5.

-

Lanreotide.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Seed cells and starve them as described for the cAMP assay.

-

Treat the cells with various concentrations of Lanreotide for different time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[21]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Caption: Workflow for a Western blot assay.

Receptor Internalization Assay (Immunofluorescence)

This assay visualizes and quantifies the agonist-induced internalization of SSTR2 and SSTR5 from the cell surface.[23][24][25]

Materials:

-

Cells expressing N-terminally tagged (e.g., FLAG or GFP) SSTR2 or SSTR5.

-

Lanreotide.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against the tag.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Confocal microscope.

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat the cells with Lanreotide for various time points (e.g., 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with the primary antibody for 1-2 hours.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the receptors using a confocal microscope.

-

Quantify internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.

Caption: Workflow for a receptor internalization assay.

Conclusion

Lanreotide exerts its therapeutic effects through a complex and nuanced interplay with SSTR2 and SSTR5. While both receptors are Gαi-coupled and lead to the inhibition of adenylyl cyclase, their downstream signaling pathways diverge significantly. SSTR2 appears to mediate a broader range of anti-proliferative and pro-apoptotic signals, involving PTPs, the MAPK pathway, and the PI3K/AKT pathway. In contrast, SSTR5 signaling, while also contributing to anti-secretory and anti-proliferative effects, may utilize distinct intracellular effectors and is subject to modulation through heterodimerization.

For researchers and drug development professionals, a thorough understanding of these differential signaling pathways is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a framework for further investigation into the molecular pharmacology of Lanreotide and for the rational design of next-generation somatostatin analogs with improved receptor selectivity and therapeutic profiles. Future studies should focus on elucidating the specific downstream effectors of SSTR5 and on understanding how the co-expression and potential heterodimerization of SSTR2 and SSTR5 in tumor cells influence the overall response to Lanreotide therapy.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aiom.it [aiom.it]

- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. 3.4. Western Blotting and Detection [bio-protocol.org]

- 22. ERK1/2 phosphorylation assay [bio-protocol.org]

- 23. Internalization assay [bio-protocol.org]

- 24. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]

- 25. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanreotide Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of lanreotide, a synthetic somatostatin analog. Lanreotide is a key therapeutic agent in the management of acromegaly and neuroendocrine tumors (NETs). Its clinical efficacy is intrinsically linked to its molecular structure, which governs its binding affinity to somatostatin receptors (SSTRs) and subsequent modulation of intracellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of lanreotide's SAR.

Quantitative Structure-Activity Relationship Data

The biological activity of lanreotide and its analogs is primarily determined by their binding affinity to the five subtypes of somatostatin receptors (SSTR1-5). The following tables summarize the quantitative data on the binding affinities and in vivo efficacy of lanreotide and related compounds.

Table 1: Binding Affinity of Lanreotide and Analogs to Human Somatostatin Receptor Subtypes (IC50, nM)

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |

| Lanreotide | >1000 | 0.9 - 2.5 | >1000 | >1000 | 11 - 16 | [1] |

| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.3 | 0.5 | [1] |

| Octreotide | >1000 | 0.6 - 1.0 | >1000 | >1000 | 6.3 - 10 | [1] |

| Pasireotide | 1.5 | 1.0 | 1.2 | >1000 | 0.2 | [2] |

| Y-DOTA-lanreotide | - | - | Low Affinity | Low Affinity | 16 | [3] |

| Ga-DOTA-[Tyr3]-octreotide | - | 2.5 | - | - | - | [3] |

Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity. Data for SSTR3 and SSTR4 for lanreotide is limited and often reported as low or no affinity.

Table 2: In Vivo Efficacy of Lanreotide

| Indication | Parameter | Efficacy | Study Population | Reference |

| Acromegaly | GH Reduction (>50% from baseline) | 63% (after 1st injection), 72% (after 4 injections), 82% (at week 52) | Patients with acromegaly | [4][5] |

| Acromegaly | GH levels ≤ 2.5 ng/ml | 49% (after 4 injections), 54% (at week 52) | Patients with acromegaly | [4][5] |

| Acromegaly | Normalized IGF-1 levels | 54% (after 4 injections), 59% (at week 52) | Patients with acromegaly | [4][5] |

| Acromegaly (Macroadenomas) | Tumor Volume Reduction (≥20%) | 54.1% (at 12 weeks), 62.9% (at 48 weeks) | Treatment-naïve patients with GH-secreting macroadenomas | [3][6] |

| GEP-NETs | Progression-Free Survival | Significantly prolonged vs. placebo | Patients with advanced, well- or moderately differentiated GEP-NETs | [7] |

| GEP-NETs | Stable Disease | 67% (octreotide LAR) | Patients with well-differentiated advanced midgut NETs | [8] |

Experimental Protocols

Understanding the SAR of lanreotide relies on a variety of in vitro and in vivo experimental techniques. This section provides detailed methodologies for key assays used to characterize the activity of lanreotide and its analogs.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of lanreotide and its analogs to different SSTR subtypes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific SSTR subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand specific for the SSTR subtype of interest (e.g., [125I-Tyr11]-Somatostatin-14).

-

Test compounds (e.g., lanreotide, its analogs) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1% BSA, and protease inhibitors).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target SSTR subtype to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of unlabeled somatostatin (for non-specific binding).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

cAMP Functional Assay

This assay measures the ability of lanreotide to inhibit adenylyl cyclase activity, a key downstream signaling event following SSTR activation.

Objective: To determine the potency (EC50) of lanreotide in inhibiting forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the target SSTR subtype (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Lanreotide at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate them with various concentrations of lanreotide for a short period (e.g., 15 minutes).

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the lanreotide concentration. Determine the EC50 value, which is the concentration of lanreotide that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels.

ERK Phosphorylation Assay

This assay assesses the effect of lanreotide on the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.

Objective: To quantify the level of phosphorylated ERK1/2 in response to lanreotide treatment.

Materials:

-

Tumor cell line expressing SSTRs (e.g., BON-1, NCI-H727).

-

Lanreotide at various concentrations.

-

Cell lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

-

Western blotting or ELISA-based detection system.

Procedure:

-

Cell Treatment: Culture the cells to a desired confluency and treat them with different concentrations of lanreotide for a specific duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with the lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection of p-ERK and Total ERK:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against p-ERK and total ERK, followed by incubation with appropriate secondary antibodies and chemiluminescent detection.

-

ELISA: Use a sandwich ELISA kit with wells coated with a capture antibody for total ERK. Add the cell lysates, followed by detection antibodies for p-ERK and total ERK.

-

-

Data Analysis: Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA). Express the level of p-ERK as a ratio to total ERK.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to lanreotide's structure-activity relationship.

Lanreotide Signaling Pathway

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor shrinkage with lanreotide Au ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Rapid and sustained reduction of serum growth hormone and insulin-like growth factor-1 in patients with acromegaly receiving lanreotide Autogel® therapy: a randomized, placebo-controlled, multicenter study with a 52 week open extension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and sustained reduction of serum growth hormone and insulin-like growth factor-1 in patients with acromegaly receiving lanreotide Autogel therapy: a randomized, placebo-controlled, multicenter study with a 52 week open extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor shrinkage with lanreotide Autogel 120 mg as primary therapy in acromegaly: results of a prospective multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Lanreotide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin, utilized in the treatment of acromegaly and neuroendocrine tumors. Its therapeutic effect is mediated by its high binding affinity for somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[1][2] For research and development purposes, the availability of high-purity Lanreotide is crucial. This technical guide provides a comprehensive overview of the synthesis and purification of Lanreotide, focusing on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. Detailed experimental protocols, quantitative data summaries, and visualizations of the process workflow and signaling pathway are presented to aid researchers in its production and application.

Synthesis of Lanreotide via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the linear Lanreotide precursor is most commonly achieved using Fmoc-based SPPS.[3][4][5] This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[6][7] Rink Amide resin is a suitable choice as it yields a C-terminal amide upon cleavage, which is characteristic of Lanreotide.[3][5][8]

Experimental Protocol: Fmoc-SPPS of Linear Lanreotide

This protocol outlines the manual synthesis of the linear octapeptide on Rink Amide resin.

Materials:

-

Fmoc-Rink Amide AM resin

-

Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Boc-D-2-Nal-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HCTU (or similar)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine in DMF

-

Washing solvents: DMF, Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with a coupling agent (e.g., HCTU, 3-4 equivalents) and a base (e.g., DIPEA, 4-5 equivalents) in DMF.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the Lanreotide sequence: Cys(Trt), Val, Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), and finally Boc-D-2-Nal.

-

Final Wash: After the final coupling, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

| Step | Reagent/Solvent | Typical Time | Purpose |

| Resin Swelling | DMF | 30-60 min | Prepare resin for synthesis |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 7 min | Remove Fmoc group to expose N-terminal amine |

| Amino Acid Coupling | Fmoc-AA-OH, HCTU, DIPEA in DMF | 1-2 hours | Form peptide bond |

| Washing | DMF, IPA, DCM | 5-10 min | Remove excess reagents and by-products |

Table 1: Summary of key steps and reagents in the Fmoc-SPPS cycle.

On-Resin Cyclization and Cleavage

Once the linear sequence is assembled, the crucial disulfide bridge between the two cysteine residues is formed. This is often performed while the peptide is still attached to the resin ("on-resin cyclization") to minimize intermolecular side reactions.[10][11]

Experimental Protocol: On-Resin Cyclization and Cleavage

Materials:

-

Lanreotide-peptidyl-resin

-

Iodine (I₂)

-

Sodium persulfate (Na₂S₂O₈) (optional, as a co-oxidant)[3]

-

2% (w/v) Ascorbic acid in DMF

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, thioanisole, phenol, 1,2-ethanedithiol (EDT)

-

Cold diethyl ether

Procedure:

-

On-Resin Cyclization:

-

Swell the peptidyl-resin in DCM and then wash with DMF.[3]

-

Prepare an oxidizing solution. A common method uses iodine (I₂) in DMF. For example, treat the resin with a solution of iodine (4 equivalents) in DMF.[3]

-

Allow the reaction to proceed for 15-40 minutes at room temperature.[3][11]

-

Wash the resin with DMF to remove excess iodine.

-

To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and filtrate are colorless.[3][11]

-

Wash the resin thoroughly with DMF, DCM, and then dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate into a large volume of cold diethyl ether.[3]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the pellet with cold diethyl ether multiple times to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purification of Lanreotide

The crude peptide contains impurities from side reactions and incomplete synthesis steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying Lanreotide to a high degree (>98%) required for research.[12]

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)[3]

-

Mobile Phase A: Water with 0.05-0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.05-0.1% TFA

-

Crude Lanreotide dissolved in a minimal amount of mobile phase A or a suitable solvent like acetic acid solution.

Procedure:

-

Sample Preparation: Dissolve the crude Lanreotide in a small volume of mobile phase A. Filter the solution through a 0.45 µm filter to remove particulates.

-

Purification:

-

Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 10%).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of mobile phase B. A typical gradient might be 10% to 60% Acetonitrile over 25-30 minutes.[3]

-

Monitor the elution at a wavelength of 220 nm or 280 nm.[3]

-

-

Fraction Collection: Collect the fractions corresponding to the main Lanreotide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final Lanreotide trifluoroacetate or acetate salt as a white, fluffy powder.

| Parameter | Typical Value/Condition | Reference |

| Column | C18 reverse-phase, preparative (e.g., 10 x 250 mm, 5 µm) | [3] |

| Mobile Phase A | Water + 0.05% TFA | [3] |

| Mobile Phase B | Acetonitrile + 0.05% TFA | [3] |

| Flow Rate | 4 mL/min (for semi-preparative) | [3] |

| Gradient | 10% to 60% Acetonitrile over ~26 minutes | [3] |

| Detection | UV at 220 nm | [3] |

| Final Purity | >98% |

Table 2: Representative RP-HPLC purification parameters for Lanreotide.

Visualizing the Process and Mechanism

Lanreotide Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from solid-phase synthesis to the final purified product.

Caption: Workflow for Lanreotide synthesis and purification.

Lanreotide Signaling Pathway

Lanreotide exerts its biological effects by mimicking natural somatostatin. It binds primarily to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[1][13][14] This interaction initiates an intracellular signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.[15]

Caption: Lanreotide's inhibitory signaling pathway.

Conclusion

The synthesis and purification of Lanreotide for research use is a multi-step process that can be reliably achieved through Fmoc-based solid-phase peptide synthesis, on-resin cyclization, and RP-HPLC purification. By following detailed protocols and employing rigorous analytical oversight, researchers can produce high-purity Lanreotide suitable for a wide range of in vitro and in vivo studies, furthering the investigation of its therapeutic potential and mechanism of action. This guide provides the foundational knowledge and practical steps required to accomplish this goal.

References

- 1. droracle.ai [droracle.ai]

- 2. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. WO2017178950A1 - Process for preparation of lanreotide acetate - Google Patents [patents.google.com]

- 10. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]

The Preclinical Profile of Lanreotide: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lanreotide, a long-acting somatostatin analogue, as characterized in various animal models. The data and protocols summarized herein are essential for understanding the preclinical behavior of this important therapeutic agent used in the management of neuroendocrine tumors and acromegaly.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Lanreotide, primarily available in a sustained-release Autogel formulation, exhibits a characteristic pharmacokinetic profile defined by its slow and prolonged release from the injection site. This leads to a sustained therapeutic concentration over an extended period.

Experimental Protocols for Pharmacokinetic Studies

Beagle Dog Model (Subcutaneous Administration): A study in male beagle dogs involved a single subcutaneous injection of Lanreotide Autogel at a dose of 120 mg.[1][2] Plasma samples were collected at predetermined time points over 35 days (840 hours).[1][2] Lanreotide concentrations in plasma were quantified using a validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[1][2] The lower limit of quantitation for this assay was 0.3 ng/mL.[1][2]

Rat Model (Intravenous Administration of Radiolabeled Lanreotide): In a study involving healthy and hepatoma-bearing rats, 188Re-lanreotide was administered via a single tail vein injection.[3] Blood samples were collected to determine the radiopharmaceutical's pharmacokinetic parameters.[3] The data was analyzed using a two-compartment model to calculate key PK parameters.[3]

Diagram: General Workflow for a Preclinical Pharmacokinetic Study

References

- 1. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic 188Re-lanreotide: determination of radiopharmacokinetic parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Lanreotide Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding affinity of Lanreotide, a synthetic somatostatin analog, to its target somatostatin receptors (SSTRs). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroendocrine tumor research.

Introduction to Lanreotide and its Mechanism of Action

Lanreotide is a long-acting synthetic octapeptide analog of the natural hormone somatostatin.[1] It exerts its pharmacological effects by binding with high affinity to somatostatin receptors, primarily subtypes 2 (SSTR2) and 5 (SSTR5).[2][3] This binding triggers a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and the control of tumor growth, making it a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs).[2][3] The antiproliferative effects of Lanreotide are mediated through the activation of phosphotyrosine phosphatases (PTPs) and the modulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[4]

Quantitative Binding Affinity of Lanreotide

The binding affinity of Lanreotide to the five human somatostatin receptor subtypes (SSTR1-5) has been determined using various in vitro techniques, most notably competitive radioligand binding assays. The affinity is typically expressed as the inhibitor concentration that causes 50% displacement of a specific radioligand (IC50) or as the equilibrium dissociation constant (Ki).

While a complete dataset for unmodified Lanreotide is not available in a single source, the following table summarizes the known binding affinities based on available literature. It is important to note that affinity values can vary depending on the experimental conditions, cell lines used, and the specific radioligand employed.

| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |

| SSTR1 | >1000 (low affinity) | [5] |

| SSTR2 | High Affinity (qualitative) | [5] |

| SSTR3 | Low Affinity | [5] |

| SSTR4 | >1000 (low affinity) | [5] |

| SSTR5 | 16 (for Y-DOTA-lanreotide) | [6] |

Note: The value for SSTR5 is for a radiolabeled derivative of Lanreotide and may not represent the exact affinity of the parent compound.

Experimental Protocols for Binding Affinity Characterization

The following sections provide detailed methodologies for key experiments used to determine the binding affinity of Lanreotide to somatostatin receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of Lanreotide to compete with a radiolabeled ligand for binding to SSTRs expressed on cell membranes.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the SSTR subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[7]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14), and a range of concentrations of unlabeled Lanreotide.[8]

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[7]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding.[7]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or beta scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Lanreotide concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (Lanreotide) and a ligand (SSTR) immobilized on a sensor chip.

-

Immobilization of SSTR:

-

Purify the SSTR subtype of interest. Due to the difficulty in purifying full-length GPCRs, often specific extracellular or intracellular domains are used.

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

-

Inject the purified SSTR protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Equilibrate the sensor chip with a continuous flow of a suitable running buffer (e.g., HBS-EP).

-

Inject a series of concentrations of Lanreotide in the running buffer over the immobilized SSTR surface to monitor the association phase.

-

After the association phase, switch back to the running buffer flow to monitor the dissociation of the Lanreotide-SSTR complex.

-

Regenerate the sensor surface between different Lanreotide concentrations if necessary, using a mild regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

The binding events are recorded as a sensorgram, which plots the change in resonance units (RU) over time.

-

Correct the sensorgram data for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the association and dissociation phases of the corrected sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

From the fitting, determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

-

Lanreotide-Induced Signaling Pathways

Upon binding to SSTR2 and SSTR5, Lanreotide initiates a series of intracellular signaling events that ultimately lead to its therapeutic effects. These pathways are complex and can be cell-type specific.

SSTR2 Signaling Pathway

Activation of SSTR2 by Lanreotide primarily leads to the inhibition of cell proliferation and hormone secretion through the following key pathways:

The binding of Lanreotide to SSTR2 activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] This cascade contributes to the inhibition of hormone secretion. Furthermore, SSTR2 activation leads to the stimulation of phosphotyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules in the MAPK and PI3K/Akt pathways, thereby inhibiting cell proliferation.[4][9]

SSTR5 Signaling Pathway

The signaling cascade initiated by Lanreotide binding to SSTR5 also involves the inhibition of adenylyl cyclase. However, there are some distinctions in the downstream effectors compared to SSTR2.

Similar to SSTR2, Lanreotide binding to SSTR5 activates Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which inhibits hormone secretion.[7] The antiproliferative effects of SSTR5 activation are also linked to the modulation of the PI3K/Akt pathway, although the precise mechanisms and involvement of specific phosphatases may differ from those of SSTR2.[4]

Conclusion

The in vitro characterization of Lanreotide's binding affinity to somatostatin receptors is crucial for understanding its mechanism of action and for the development of novel somatostatin analogs with improved therapeutic profiles. This technical guide has provided an overview of the quantitative binding data, detailed experimental protocols for key binding assays, and a summary of the major signaling pathways activated by Lanreotide. By utilizing these methodologies, researchers can further elucidate the intricate interactions between Lanreotide and its receptors, paving the way for advancements in the treatment of neuroendocrine diseases.

References

- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Lanreotide on Growth Hormone Secretion in Pituitary Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of lanreotide on growth hormone (GH)-secreting pituitary cells. Lanreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the medical management of acromegaly, a condition driven by excessive GH secretion from pituitary adenomas.[1][2] Its therapeutic efficacy stems from its targeted interaction with specific somatostatin receptors on pituitary somatotrophs, leading to potent inhibition of GH synthesis and release.[3][4]

Mechanism of Action

Lanreotide exerts its inhibitory effects by acting as a high-affinity agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are prominently expressed in GH-secreting pituitary tumors.[1][3][5][6] The binding affinity for other subtypes (SSTR1, 3, and 4) is significantly lower, conferring a degree of selectivity.[3] The activation of SSTR2 and SSTR5 initiates a cascade of intracellular signaling events, primarily mediated by the inhibitory G-protein (Gi).[7][8]

The principal signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9]

-

Modulation of Ion Channel Activity: The beta-gamma subunit of the Gi protein directly modulates ion channels. It activates inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization.[2][8] Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, reducing calcium influx.[8][10]

-

Inhibition of Exocytosis: The combined effect of reduced cAMP and decreased intracellular calcium concentration inhibits the exocytosis of GH-containing secretory vesicles, thereby blocking hormone release.[9][10]

-

Antiproliferative Effects: Beyond its antisecretory actions, lanreotide can induce cell cycle arrest and apoptosis, contributing to the shrinkage of pituitary tumors.[7][8] This is mediated through the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK and PI3K/Akt signaling pathways.[4][9]

Quantitative Data on Lanreotide's Effects

The efficacy of lanreotide has been quantified in various preclinical and clinical studies. The data below summarizes key findings on its impact on cell viability, hormone secretion, and tumor volume.

Table 1: Summary of In Vitro Effects of Lanreotide on Pituitary Tumor Cells

| Cell Type | Parameter Measured | Lanreotide Concentration | Result | Citation |

|---|---|---|---|---|

| Rat Pituitary (GH3) | Cell Viability | 250 µM | Cell viability decreased to 53% after 72 hours of treatment. | [11] |

| Rat Pituitary (GH3) | GH Release | Not Specified | Significantly decreased GH release into the culture media. | [11] |

| Rat Pituitary (GH3) | Signaling Protein Phosphorylation | Not Specified | Downregulated p-ERK 1/2 and p-CREB to 22% and 26%, respectively. | [11] |

| Primary Human GH-secreting Adenoma Cultures | GH Secretion Inhibition | Not Specified | Suppressed GH secretion by up to 44% compared to control. |[5] |

Table 2: Summary of In Vivo and Clinical Effects of Lanreotide

| Study Population / Model | Parameter Measured | Dosing Regimen | Result | Citation |

|---|---|---|---|---|

| GH-secreting Pituitary Adenoma Mouse Model | Serum IGF-1 Levels | 2.257 mg/kg/day for 4 weeks | A 50% decrease in IGF-1 levels was observed. | [11] |

| Acromegalic Patients (Newly Diagnosed) | Serum IGF-1 Normalization | 30 mg every 10 days (short-term) | 25% of patients achieved normal IGF-1 levels. | [12] |

| Acromegalic Patients (Newly Diagnosed) | Tumor Volume Reduction | 30 mg every 10 days (short-term) | A significant tumor volume reduction (>20%) was observed in 29% of patients. | [12] |

| Acromegalic Patients | Antisecretory Efficacy (GH/IGF-1) | Varies | Reported efficacy in 35%-70% of cases. |[1] |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are standardized protocols for key experiments used to evaluate lanreotide's effects on pituitary cells.

Pituitary Cell Culture and Lanreotide Treatment

-

Cell Source: Use either primary cells from human GH-secreting pituitary adenomas (obtained post-surgery) or a rat pituitary adenoma cell line (e.g., GH3).[11][13]

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Plate cells in multi-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere for 24 hours.

-

Starvation (Optional): For signaling studies, replace the medium with serum-free medium for 12-24 hours before treatment to reduce basal signaling activity.

-

Treatment: Prepare a stock solution of lanreotide in sterile water or DMSO.[14] Dilute to final concentrations (e.g., ranging from 0.1 nM to 10 µM) in the appropriate culture medium. Replace the medium in each well with the lanreotide-containing medium. Include a vehicle control (medium with the same concentration of DMSO or water).

-

Incubation: Incubate cells for the desired time period (e.g., 15 minutes for acute signaling events, 24-72 hours for secretion and viability assays).[11]

Quantification of Growth Hormone Secretion (ELISA)

-

Sample Collection: After the incubation period, carefully collect the culture supernatant from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.

-

ELISA Procedure: Use a commercially available GH ELISA kit (human or rat, as appropriate).

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for GH.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

-

Sample Incubation: Add standards, controls, and collected supernatant samples to the wells and incubate.

-

Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of GH present.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Determine the GH concentration in samples by comparing their absorbance to the standard curve.

Cell Viability (MTS Assay)

-

Protocol: This assay is performed on cells remaining in the wells after supernatant collection.

-

Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions.

-

Incubation: Add the MTS solution to each well and incubate for 1-4 hours at 37°C. Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm. The absorbance is directly proportional to the number of living cells.

-

Analysis: Express results as a percentage of the vehicle-treated control cells.

Western Blot for Signaling Proteins (p-ERK/ERK)

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK and anti-total-ERK).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to HRP. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

References

- 1. Lanreotide for the treatment of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. dovepress.com [dovepress.com]

- 7. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 2 – clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Effect of a Novel Chimeric Molecule Targeting Both Somatostatin and Dopamine Receptors on Growth Hormone-Secreting Pituitary Adenomas [e-enm.org]

- 12. Preoperative lanreotide treatment for GH-secreting pituitary adenomas: effect on tumour volume and predictive factors of significant tumour shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines [air.unimi.it]

- 14. selleckchem.com [selleckchem.com]

Investigating the Antiproliferative Effects of Lanreotide In Vitro: A Technical Guide

Introduction

Lanreotide is a long-acting synthetic analog of the natural hormone somatostatin.[1] Clinically, it is well-established for the management of acromegaly and for controlling symptoms associated with neuroendocrine tumors (NETs).[2][3] Beyond its antisecretory functions, a growing body of evidence highlights the direct antiproliferative effects of Lanreotide, positioning it as a cytostatic agent in oncology.[2][4] These effects are primarily mediated through its interaction with somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of various tumor cells.[2][5] This technical guide provides an in-depth overview of the in vitro investigation of Lanreotide's antiproliferative properties, detailing the underlying molecular mechanisms, experimental protocols, and key quantitative findings to support researchers and drug development professionals.

Mechanism of Action: SSTR-Mediated Signaling

Lanreotide exerts its antiproliferative effects by binding with high affinity to SSTR subtype 2 (SSTR2) and, to a lesser extent, SSTR5.[3][5][6] This ligand-receptor interaction triggers a cascade of intracellular signaling events that collectively inhibit cell growth, induce cell cycle arrest, and promote apoptosis.[2][6]

The primary signaling pathways include:

-

Direct Inhibition: Activation of SSTRs can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This has downstream effects on various cellular processes, including proliferation.[7]

-

Activation of Phosphatases: SSTR activation stimulates protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules involved in cell growth pathways like the MAP kinase (MAPK) and PI3K/mTOR pathways.[5]

-

Cell Cycle Arrest: Lanreotide can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][6] This is often achieved by upregulating cyclin-dependent kinase inhibitors like p21.[8]

-

Induction of Apoptosis: The compound can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, involving the activation of caspases.[6][9][10]

Quantitative Data on Antiproliferative Effects

The in vitro efficacy of Lanreotide has been quantified across various cancer cell lines. The data below summarizes key findings from multiple studies, illustrating the compound's cytostatic and cytotoxic potential.

Table 1: Cell Line-Specific Antiproliferative Effects of Lanreotide

| Cell Line | Cancer Type | Lanreotide Concentration(s) | Key Quantitative Findings | Citation(s) |

| GH3 | Rat Pituitary Adenoma | 100 nM, 1000 nM | Reduced clonogenic survival by 5-10% after 48 hours. | [9][11] |

| A549 | Human Lung Carcinoma | 20 µM | Demonstrated antiproliferative activity consistent with flow cytometry assessment of apoptosis. | [12] |

| H720 | Human Bronchopulmonary NET | 1,000 nM, 10,000 nM | Modest inhibition of proliferation when used alone. | [13] |

| H727 | Human Bronchopulmonary NET | 10,000 nM | Modest inhibition of proliferation when used alone. | [13] |

| BON-1 (Everolimus-Resistant) | Human Pancreatic NET | 25 µM | Achieved 50% proliferative inhibition (IC₅₀) after 72 hours of exposure. | [6] |

| H720 (Combination) | Human Bronchopulmonary NET | 10 nM - 10,000 nM | Additive or synergistic antiproliferative effects when combined with BYL719 and everolimus. | [13] |

| H727 (Combination) | Human Bronchopulmonary NET | 10 nM - 1,000 nM | Additive or synergistic antiproliferative effects when combined with BYL719 and everolimus. | [13] |

Table 2: Effects of Lanreotide on Cell Cycle and Apoptosis

| Cell Line | Assay Type | Lanreotide Treatment | Key Findings | Citation(s) |

| GH3 | Flow Cytometry (Sub-G1 Analysis) | With irradiation | Resulted in a 23% increase in the proportion of apoptotic sub-G1 cells. | [9][11] |

| A549 | Annexin V-FITC Flow Cytometry | 20 µM for 12 hours | Induced apoptosis, consistent with MTT assay results. | [12] |

| Various NETs | General Mechanism Studies | Not specified | Induces antiproliferative effects through cell cycle arrest or apoptosis. | [1][6] |

| HT-29 | Flow Cytometry (PI Staining) | Not specified (general principle) | Cell cycle arrest is a key mechanism for antiproliferative effects of cancer therapeutics. | [10] |

Detailed Experimental Protocols

Reproducible in vitro assessment of Lanreotide's antiproliferative activity requires standardized protocols. The following sections detail common methodologies.

Cell Proliferation / Viability Assay (MTT Method)

This colorimetric assay measures the metabolic activity of viable cells, which serves as an indicator of cell number.

-

Materials : 96-well plates, appropriate cell culture medium, Lanreotide stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, sterile PBS.

-

Procedure :

-

Cell Seeding : Seed adherent cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

-

Drug Treatment : Prepare serial dilutions of Lanreotide in culture medium. Remove the old medium from the wells and add 100 µL of the Lanreotide dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).[13]

-

Incubation : Incubate the plate for the desired time period (e.g., 48, 72, or 120 hours).[13]

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

-

Solubilization : Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]

-

Measurement : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm.[14]

-

Analysis : Calculate the percentage of cell viability using the formula: Viability % = (OD_Treated / OD_Control) * 100. Plot a dose-response curve to determine the IC₅₀ value (the concentration of Lanreotide that inhibits 50% of cell growth).

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials : 6-well plates, cell culture medium, Lanreotide, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

-

Procedure :

-

Cell Treatment : Seed cells in 6-well plates and treat with desired concentrations of Lanreotide for a specified duration (e.g., 24 or 48 hours).

-

Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the differentiation of cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An increase in the sub-G1 peak can indicate apoptosis.[9][11]

-

Apoptosis Assay by Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Materials : 6-well plates, Lanreotide, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

-

Procedure :

-

Cell Treatment : Seed and treat cells with Lanreotide as described for the cell cycle analysis.

-

Harvesting : Collect all cells and wash them twice with cold PBS.

-

Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells by flow cytometry within one hour. The analysis allows for the differentiation of:

-

Viable cells (Annexin V- and PI-).

-

Early apoptotic cells (Annexin V+ and PI-).

-

Late apoptotic/necrotic cells (Annexin V+ and PI+).

-

-

Synergistic Effects with Other Therapies

A significant finding from in vitro studies is the potential for Lanreotide to act synergistically with other targeted therapies. The modest antiproliferative effect of Lanreotide as a monotherapy can be significantly boosted when combined with inhibitors of the PI3K/mTOR pathway.[5][13]

In H720 and H727 bronchopulmonary NET cell lines, pretreatment with the PI3K inhibitor BYL719 and the mTOR inhibitor everolimus dramatically enhanced the antiproliferative effects of Lanreotide.[13] This combination reduced the number of living cells by 20-70%, whereas Lanreotide alone only achieved a 1-23% reduction.[13] This suggests that blocking parallel survival pathways can overcome potential resistance to Lanreotide monotherapy.

Conclusion

In vitro studies provide compelling evidence for the direct antiproliferative effects of Lanreotide across a range of cancer cell types, particularly those of neuroendocrine origin. The mechanism is multifactorial, initiated by SSTR2/5 binding and leading to the modulation of critical signaling pathways, culminating in cell cycle arrest and apoptosis.[2][6] Quantitative assays consistently demonstrate dose-dependent inhibition of cell proliferation. Furthermore, preclinical data strongly support the investigation of Lanreotide in combination with other targeted agents, such as PI3K/mTOR inhibitors, to achieve synergistic antitumor activity.[13] The methodologies and data presented in this guide serve as a foundational resource for the continued exploration of Lanreotide's therapeutic potential in oncology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahpba.org [ahpba.org]

- 5. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanreotide Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. wjgnet.com [wjgnet.com]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 11. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Biophysical Properties of Lanreotide Self-Assembly into Nanotubes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide, a synthetic octapeptide analogue of somatostatin, is a therapeutic agent primarily used in the treatment of acromegaly and certain neuroendocrine tumors.[1][2][3] Its clinical efficacy is significantly enhanced by its formulation as a sustained-release hydrogel (Somatuline® Autogel®), which allows for prolonged therapeutic action following subcutaneous injection.[2][4][5] This formulation's unique properties are derived from the intrinsic ability of the lanreotide molecule to spontaneously self-assemble in an aqueous environment into highly ordered, monodisperse nanotubes.[4][6][7]

This self-assembly is a remarkable example of biomimetic organization, where a relatively simple synthetic molecule forms a complex, hierarchical structure with dimensions akin to viral capsids.[4][8] The process is governed by a delicate balance of noncovalent interactions, making it a valuable model system for studying peptide self-assembly, amyloid formation, and the rational design of bionanomaterials.[1][4][6]

This technical guide provides an in-depth overview of the core biophysical properties of lanreotide nanotube self-assembly. It consolidates quantitative structural and thermodynamic data, details the key experimental protocols used for characterization, and visualizes the complex molecular pathways and relationships that govern this fascinating phenomenon.

The Hierarchical Pathway of Self-Assembly

The formation of lanreotide nanotubes is not a simple precipitation event but a structured, multi-step hierarchical process that occurs under equilibrium conditions.[1][9][10][11] The pathway involves a series of distinct intermediates, each stabilized before transitioning to the next level of organization.[9][10][11] This sequential assembly ensures the formation of the highly monodisperse and structurally consistent final nanotube architecture.

The process begins with a monomer-dimer equilibrium, which serves as the foundational step.[2][10] These dimers, the basic building blocks, then associate into larger, elongated structures known as open ribbons.[9][10][11] Through further growth and interaction, these flat ribbons are thought to transition through an unstable helical ribbon intermediate before finally closing to form the complete, stable nanotube.[9][10] This entire cascade is driven by a precise interplay of molecular forces, where hydrophobic effects, aromatic interactions, and hydrogen bonding promote association, while electrostatic repulsions modulate the kinetics and final structure.[1][9]

Structural and Biophysical Data

Decades of research using a combination of high-resolution techniques have yielded precise quantitative data on the structure and properties of lanreotide nanotubes. Early models based on X-ray scattering and fiber diffraction have been refined by recent atomic-resolution cryo-electron microscopy (cryo-EM) studies.[2][3][6][12]

Quantitative Data Summary

The following tables summarize the key quantitative biophysical and structural parameters reported for lanreotide nanotubes.

Table 1: Structural Dimensions of Lanreotide Nanotubes

| Parameter | Value | Method(s) | Reference(s) |

|---|---|---|---|

| Outer Diameter | 24 nm - 25 nm | SAXS, Cryo-EM, Electron Microscopy | [1][6][13][14] |

| 244 Å | SAXS | [4][8][15] | |

| Wall Thickness | ~1.8 nm - 2.0 nm | SAXS, Cryo-EM | [4][8][12][16] |

| Hexagonal Packing Lattice Parameter | 36.5 nm (365 Å) | SAXS | [4][8][15] |

| Number of Protofilaments per Tube | 26 | WAXS, Structural Modeling | [1][4][8][13][14] |

| Cryo-EM Resolution | 2.5 Å | Cryo-EM | [2][3][17] |

| Asymmetric Unit Composition | 8 peptide molecules (2 tetramers) | Cryo-EM |[2][12][16][17] |

Table 2: Thermodynamic and Assembly Parameters

| Parameter | Value / Condition | Method(s) | Reference(s) |

|---|---|---|---|

| Monomer-Dimer Dissociation Constant (Kd) | ~5 mM | Analytical Ultracentrifugation, NMR | [2][9][10] |

| Nanotube Formation Concentration | 5% to 20% (w/w) | Electron Microscopy, SAXS | [18][19] |

| >20 mM to ~150 mM | Various | [2][10] | |